2'-(3,4-dichlorophenyl)-1,3-dihydro-1'H-2,5'-biisoindole-1',3'(2'H)-dione
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Overview
Description
2’-(3,4-DICHLOROPHENYL)-1,3-DIHYDRO-1’{H}-2,5’-BIISOINDOLE-1’,3’(2’{H})-DIONE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a biisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(3,4-DICHLOROPHENYL)-1,3-DIHYDRO-1’{H}-2,5’-BIISOINDOLE-1’,3’(2’{H})-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzaldehyde with an appropriate amine to form an intermediate, which is then cyclized under acidic conditions to yield the final product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2’-(3,4-DICHLOROPHENYL)-1,3-DIHYDRO-1’{H}-2,5’-BIISOINDOLE-1’,3’(2’{H})-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2’-(3,4-DICHLOROPHENYL)-1,3-DIHYDRO-1’{H}-2,5’-BIISOINDOLE-1’,3’(2’{H})-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2’-(3,4-DICHLOROPHENYL)-1,3-DIHYDRO-1’{H}-2,5’-BIISOINDOLE-1’,3’(2’{H})-DIONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity to specific targets, while the biisoindole core can interact with various biological pathways . These interactions can lead to changes in cellular processes, making the compound useful for studying biochemical mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dichlorophenyl)-5-, 6-, and 7-hydroxy-1-tetralones: These compounds share a similar dichlorophenyl group but differ in their core structures.
2,4-Dichlorophenoxyacetic acid: Another dichlorophenyl-containing compound with different applications and properties.
Uniqueness
The uniqueness of 2’-(3,4-DICHLOROPHENYL)-1,3-DIHYDRO-1’{H}-2,5’-BIISOINDOLE-1’,3’(2’{H})-DIONE lies in its biisoindole core, which provides distinct chemical and biological properties compared to other dichlorophenyl compounds. This makes it a valuable compound for specialized research and applications.
Properties
Molecular Formula |
C22H14Cl2N2O2 |
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Molecular Weight |
409.3 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-5-(1,3-dihydroisoindol-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C22H14Cl2N2O2/c23-19-8-6-16(10-20(19)24)26-21(27)17-7-5-15(9-18(17)22(26)28)25-11-13-3-1-2-4-14(13)12-25/h1-10H,11-12H2 |
InChI Key |
WFUSXIRXXXPWNX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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